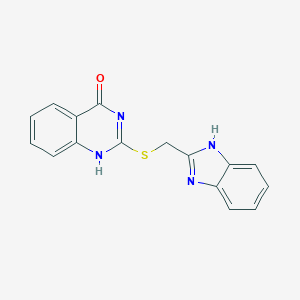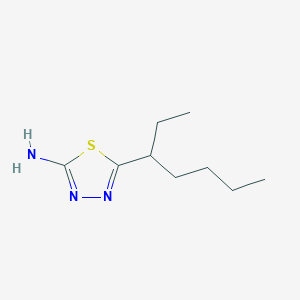![molecular formula C15H12N4O3S B402920 2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE](/img/structure/B402920.png)
2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzothiazol-2-yl-N’-(4-methoxy-3-nitro-benzylidene)-hydrazine is a complex organic compound that belongs to the class of hydrazones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzothiazol-2-yl-N’-(4-methoxy-3-nitro-benzylidene)-hydrazine typically involves the condensation reaction between benzothiazol-2-yl hydrazine and 4-methoxy-3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzothiazol-2-yl-N’-(4-methoxy-3-nitro-benzylidene)-hydrazine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials or as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of N-Benzothiazol-2-yl-N’-(4-methoxy-3-nitro-benzylidene)-hydrazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzothiazol-2-yl-N’-(4-methoxybenzylidene)-hydrazine: Lacks the nitro group, which may result in different chemical and biological properties.
N-Benzothiazol-2-yl-N’-(4-nitrobenzylidene)-hydrazine:
Uniqueness
N-Benzothiazol-2-yl-N’-(4-methoxy-3-nitro-benzylidene)-hydrazine is unique due to the presence of both the methoxy and nitro groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups may enhance its reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C15H12N4O3S |
|---|---|
Molekulargewicht |
328.3g/mol |
IUPAC-Name |
N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H12N4O3S/c1-22-13-7-6-10(8-12(13)19(20)21)9-16-18-15-17-11-4-2-3-5-14(11)23-15/h2-9H,1H3,(H,17,18)/b16-9+ |
InChI-Schlüssel |
ZTDMUEPMXUFHQI-CXUHLZMHSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoro-N-[4-(9-{4-[(trifluoroacetyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]acetamide](/img/structure/B402839.png)
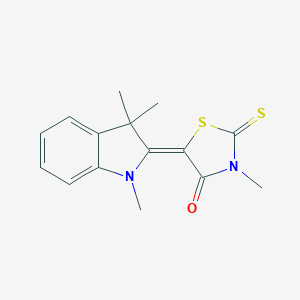
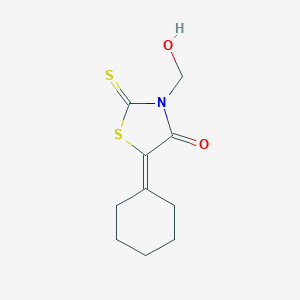
![2,2,2-trifluoro-N-[4-(10-oxo-9-{4-[(trifluoroacetyl)amino]phenyl}-9,10-dihydro-9-anthracenyl)phenyl]acetamide](/img/structure/B402844.png)
![2,2,2-trifluoro-N-[4-({4-[(trifluoroacetyl)amino]phenyl}sulfanyl)phenyl]acetamide](/img/structure/B402845.png)
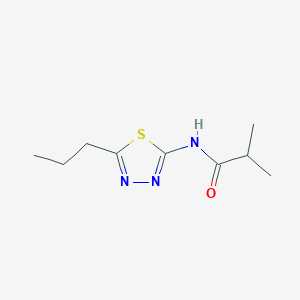
![2,4-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B402849.png)
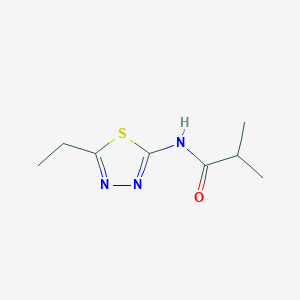
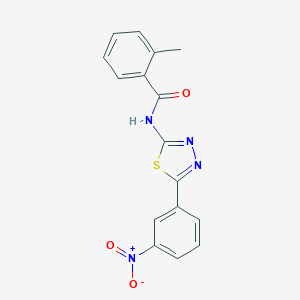
![5-[4-(Diethylamino)benzylidene]-3-[(4-fluoroanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B402852.png)
![4-chloro-N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B402856.png)
![2-[2-(4-ethylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B402858.png)
